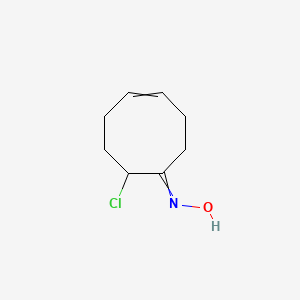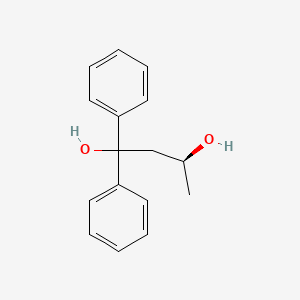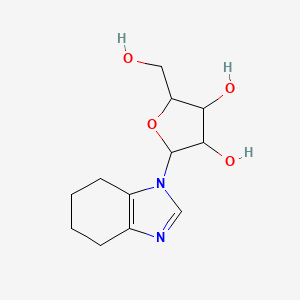
1H-Indole-2-carboxylic acid, 4-chloro-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-2-carboxylic acid, 4-chloro-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide is a complex organic compound that belongs to the indole family. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a chloro-substituted indole ring, a carboxylic acid group, and a thioxomethyl hydrazide moiety, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 4-chloro-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide typically involves multiple steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chloro substitution can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
The thioxomethyl hydrazide moiety is usually introduced through a condensation reaction between the indole-2-carboxylic acid derivative and a thiosemicarbazide . The reaction conditions often involve refluxing in a suitable solvent such as ethanol or methanol, with the presence of a catalytic amount of acid to facilitate the condensation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
1H-Indole-2-carboxylic acid, 4-chloro-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Oxo derivatives of the indole ring.
Reduction: Reduced hydrazide derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1H-Indole-2-carboxylic acid, 4-chloro-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1H-Indole-2-carboxylic acid, 4-chloro-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anticancer or antiviral activities .
Comparación Con Compuestos Similares
Similar Compounds
- 1H-Indole-2-carboxylic acid, ethyl ester .
- 4-Methoxy-1H-indole-2-carboxylic acid .
- 1H-Indole-2-carboxylic acid, 5-chloro-, ethyl ester .
Uniqueness
1H-Indole-2-carboxylic acid, 4-chloro-, 2-(((2-methoxyphenyl)amino)thioxomethyl)hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activities. The presence of the chloro-substituted indole ring, carboxylic acid group, and thioxomethyl hydrazide moiety makes it a versatile compound for various applications in scientific research and industry .
Propiedades
Número CAS |
72548-95-9 |
|---|---|
Fórmula molecular |
C17H15ClN4O2S |
Peso molecular |
374.8 g/mol |
Nombre IUPAC |
1-[(4-chloro-1H-indole-2-carbonyl)amino]-3-(2-methoxyphenyl)thiourea |
InChI |
InChI=1S/C17H15ClN4O2S/c1-24-15-8-3-2-6-13(15)20-17(25)22-21-16(23)14-9-10-11(18)5-4-7-12(10)19-14/h2-9,19H,1H3,(H,21,23)(H2,20,22,25) |
Clave InChI |
NNTFXJAPBNIARY-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC3=C(N2)C=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Chloropyrazino[2,3-F]quinoxaline](/img/structure/B14454845.png)




![2-Phenyl-4-[(E)-phenyldiazenyl]-2H-1,2,3-triazole](/img/structure/B14454878.png)

![Octadecanamide, N-[2-[(2-aminoethyl)amino]ethyl]-, monoacetate](/img/structure/B14454886.png)






